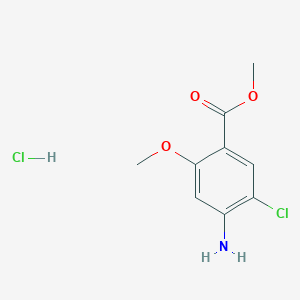

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Vue d'ensemble

Description

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is an organic compound with the molecular formula C9H10ClNO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride typically involves the methylation of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes the use of dimethyl sulfate in the presence of potassium hydroxide in acetone . The reaction proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous reaction systems and advanced purification techniques to achieve high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized products such as quinones.

Reduction: Formation of reduced derivatives like amines.

Hydrolysis: Formation of 4-amino-5-chloro-2-methoxybenzoic acid.

Applications De Recherche Scientifique

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-Acetamido-5-chloro-2-methoxybenzoate

- 4-Amino-5-chloro-2-methoxybenzoic acid

- Methyl 4-Amino-2-methoxybenzoate

Uniqueness

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, known by its chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

This compound is a derivative of benzoic acid characterized by the presence of amino, chloro, and methoxy groups. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological implications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions : The chloro group may interact with charged residues in enzymes or receptors.

- Hydrophobic Interactions : The methoxy group contributes to hydrophobic contacts with lipid membranes or hydrophobic pockets in proteins.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, in vitro studies have shown its effectiveness against certain bacterial strains. A comparative analysis revealed that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In a study focusing on HDAC11, this compound exhibited an IC50 value of approximately 3.5 µM, indicating moderate potency compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have demonstrated that variations in the alkyl substituents on the benzamide backbone can enhance or diminish receptor binding affinity and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances binding affinity for HDACs |

| Chloro Group | Modulates electrostatic interactions |

| Amino Group | Facilitates hydrogen bonding with targets |

These findings suggest that careful structural modifications could lead to the development of more potent derivatives.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent. -

HDAC Inhibition Research :

In research focused on cancer therapeutics, this compound was tested for HDAC inhibition. The study found that it selectively inhibited HDAC11 without significantly affecting other HDAC isoforms, suggesting a targeted therapeutic approach for cancer treatment .

Propriétés

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDIVILMYFZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.